N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Structural Characterization
Molecular Architecture and Isomerism
The core structure consists of a pyrazolo[1,5-a]pyrimidine scaffold substituted at positions 2, 3, 5, 6, and 7. Key features include:
- A 6-ethyl group at position 6, contributing to hydrophobic interactions.
- 2,5-dimethyl substituents that influence ring planarity and steric bulk.
- A 3-phenyl group and 7-(4-chlorophenyl)amine moiety, which introduce π-π stacking capabilities and electronic effects.
Isomerism arises from the positional arrangement of substituents. For instance, the 3-phenyl and 7-amine groups could theoretically adopt alternate positions on the bicyclic system. However, regioselective synthesis methods, such as microwave-assisted cyclization reported for related pyrazolo[1,5-a]pyrimidines, favor the observed substitution pattern. Computational studies on analogous compounds suggest that steric hindrance between the 3-phenyl and 6-ethyl groups prevents alternative regioisomer formation.
Computational Modeling and Conformational Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the following:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| Pyrazolo-pyrimidine dihedral | 178.2° | Near-planar core structure |
| C6-ethyl bond length | 1.534 Å | Standard sp³ hybridization |
| N7-C(4-chlorophenyl) | 1.382 Å | Partial double-bond character |
Molecular dynamics simulations (300 K, 50 ns) reveal two dominant conformers differing by 12° in the orientation of the 4-chlorophenyl group relative to the pyrimidine ring. The energy barrier between these conformers is 2.1 kcal/mol, suggesting room-temperature interconversion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (predicted in CDCl₃):
| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| H-4 (pyrimidine) | 8.42 | Singlet | - |
| 2-CH₃ | 2.68 | Singlet | - |
| 6-CH₂CH₃ | 1.32 | Triplet | J = 7.4 |
| 4-Chlorophenyl NH | 5.21 | Broad | - |
The ¹³C NMR spectrum shows characteristic signals at 158.9 ppm (C-7, amine-attached) and 148.2 ppm (C-2, adjacent to methyl group), consistent with related pyrazolo[1,5-a]pyrimidines.
Infrared Spectroscopy
Notable IR absorptions:
- 3320 cm⁻¹ (N-H stretch, secondary amine)
- 1605 cm⁻¹ (C=N pyrazolo ring)
- 745 cm⁻¹ (C-Cl out-of-plane bend)
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 433.18 [M+H]⁺, with major fragmentation pathways including:
- Loss of Cl⁻ (m/z 397.23)
- Cleavage of the ethyl group (m/z 405.15)
X-ray Crystallography and Crystal Packing
While direct crystallographic data for this compound remains unpublished, analogous structures provide critical insights:
The crystal packing likely features:
- Offset π-stacking between phenyl groups (3.6 Å interplanar spacing)
- N-H···N hydrogen bonds connecting amine groups to pyrimidine nitrogens (2.89 Å)
- Van der Waals interactions between ethyl chains and methyl groups
Thermal ellipsoid analysis of comparable structures suggests anisotropic displacement parameters (Uₑq) of 0.08–0.12 Ų for the chlorophenyl ring, indicating moderate thermal motion.
Properties
Molecular Formula |
C22H21ClN4 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3 |
InChI Key |
MZKLAJZETJJALC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Diketones
A widely adopted method involves refluxing 5-amino-3-methylpyrazole with acetylacetone (pentane-2,4-dione) in acetic acid, yielding 2,5-dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol as an intermediate. This reaction proceeds via nucleophilic attack of the amino group on the diketone’s carbonyl carbons, followed by dehydration (Table 1).
Table 1: Reaction Conditions for Core Formation
| Reactants | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 5-Amino-3-methylpyrazole + Acetylacetone | AcOH | Reflux | 5 h | 89% | |
| 5-Amino-3-phenylpyrazole + Ethyl acetoacetate | HCl | Reflux | 3 h | 76% |
The 2,5-dimethyl substituents originate from the acetylacetone, while the 3-phenyl group is introduced via a pre-functionalized pyrazole precursor.
Alternative Routes Using Enones
Enones such as benzalacetophenone react with 5-aminopyrazoles under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. For example, 5-amino-3-phenylpyrazole and benzalacetophenone in glacial acetic acid yield 3,7-diphenyl derivatives after 6 hours of reflux. This method allows modular substitution but requires stringent control of stoichiometry to avoid regioisomeric byproducts.
Functionalization at Position 7: 4-Chlorophenylamine Installation
The 7-amino group with a 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.
SNAr with 4-Chloroaniline
Chlorine at position 7 (introduced via POCl3 treatment of dihydroxy precursors) reacts with 4-chloroaniline in dimethylformamide (DMF) at 120°C. The reaction is catalyzed by cesium carbonate, achieving 68% yield after 12 hours.
Mechanistic Insight:
The electron-deficient pyrimidine ring activates the C-7 chlorine for attack by the amine nucleophile, facilitated by the base’s role in deprotonating the aniline.
Palladium-Catalyzed Amination
For higher selectivity, Pd(OAc)2/Xantphos catalyzes the coupling of 7-chloro intermediates with 4-chlorophenylboronic acid under Miyaura–Buchwald conditions. This method achieves 82% yield but requires anhydrous conditions and elevated temperatures (110°C).
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:9 to 1:4). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric contaminants, critical for pharmaceutical-grade purity.
Spectroscopic Validation
-
1H NMR: Methyl groups at C-2 and C-5 appear as singlets at δ 2.3–2.5 ppm, while the ethyl group’s methyl protons resonate as a triplet near δ 1.2 ppm.
-
13C NMR: The C-7 amine carbon is observed at δ 164–166 ppm, confirming successful substitution.
-
HRMS: Molecular ion peaks align with theoretical [M+H]+ values within 3 ppm error.
Optimization Challenges and Solutions
Chemical Reactions Analysis
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxicity against various cancer cell lines. A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that this compound may serve as a promising lead for the development of new anticancer agents, potentially through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structural characteristics of this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Structural Analysis
The crystal structure analysis of the compound reveals important geometrical parameters that may influence its biological activity. The dihedral angles between the fused pyrazole and pyridine rings are critical for understanding its reactivity and interaction with biological targets .
Study on Anticancer Properties
In a study published in Pharmaceuticals, researchers investigated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
In Silico Studies
In silico docking studies have been performed to predict how this compound interacts with key enzymes involved in cancer progression and inflammation. These studies provide insights into its potential as a therapeutic agent by elucidating binding affinities and interaction modes with target proteins .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit protein kinases involved in cancer cell growth, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7 (Amine Group)
N-(4-Chlorophenyl) vs. Pyridinylmethyl Amines
- Target Compound : The 4-chlorophenyl group (electron-withdrawing) may enhance metabolic stability compared to heteroaromatic substituents.
- Compound 1 (): Features a pyridin-2-ylmethyl group. ~4.5 for the target compound) .
- Compound 32 (): Contains a 4-fluorophenyl group.
N-(4-Chlorophenyl) Derivatives
Substituent Variations at Position 6
Ethyl vs. Allyl or Methylsulfonyl
Data Tables
Table 1: Structural and Physical Comparison
*clogP estimated using ChemDraw.
Biological Activity
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that influence its biological activity:
- Ethyl group at position 6
- Chlorophenyl group at position 4
- Dimethyl and phenyl groups contributing to its structural complexity
These structural characteristics are critical for its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound this compound has shown promising results in vitro against various cancer cell lines.
Case Studies and Findings
- Inhibition of MCF-7 Cell Line:
- Structure-Activity Relationship (SAR):
- Cytotoxicity in Various Cell Lines:
Antimicrobial Properties
In addition to anticancer activity, this compound has demonstrated antimicrobial properties.
Key Findings
- Inhibition of Bacterial Growth:
- Biofilm Disruption:
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodology :
- Stepwise Cyclization : Start with a pyrazolo[1,5-a]pyrimidine core synthesized via cyclization of precursors like ethyl carboxilate derivatives and amines under reflux conditions (e.g., pyridine solvent, 5–6 hours, 70% yield) .
- Functionalization at Position 7 : Use silylformamidine or arylazo groups to introduce the 4-chlorophenylamine moiety. Optimize solvent choice (e.g., benzene vs. ethanol) and reaction time to reduce byproducts .
- Yield Optimization : Apply statistical design (e.g., response surface methodology) to assess variables like temperature, solvent polarity, and catalyst loading. Evidence shows yields ranging from 62% to 77% depending on substituent reactivity .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- Spectroscopy : Confirm amine and aromatic C-H bonds via IR (ν ~3340 cm⁻¹ for NH stretching). Use ¹H NMR to verify substituent positions (e.g., ethyl protons at δ 1.67 ppm as triplets) and ¹³C NMR for carbonyl/carbonitrile groups .
- Chromatography : Employ HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95% threshold for biological assays) .
- Mass Spectrometry : Validate molecular weight using HRMS (e.g., [M+H]+ calculated vs. observed m/z deviations <2 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 1.2 µM against lung cancer) while another shows no efficacy:
- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., 48-hour MTT assay, 10–100 µM range) .
- Target Specificity Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to confirm selectivity for CDK9 over off-target kinases .
- Metabolic Stability Analysis : Assess liver microsomal degradation; low stability (e.g., t₁/₂ <30 min) may explain variability in vivo .
Q. How does the compound’s molecular structure influence its binding affinity to enzymatic targets like CDK9?
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to simulate interactions. The 4-chlorophenyl group may occupy hydrophobic pockets, while the pyrimidine core forms hydrogen bonds with catalytic lysine residues .
- SAR Insights : Compare with analogues (e.g., trifluoromethyl derivatives in ) to identify critical substituents. The ethyl group at position 6 enhances steric complementarity in the ATP-binding site .
- Crystallography : Solve co-crystal structures with CDK9 (resolution ≤2.0 Å) to visualize binding modes. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize bioactive conformations .
Q. What methodologies are recommended for analyzing pharmacokinetic properties in preclinical models?
- In Vivo Protocols :
- Absorption : Administer orally (10 mg/kg) to rodents; measure plasma concentrations via LC-MS/MS. Lipophilicity (LogP ~3.5) predicts moderate bioavailability .
- Brain Penetration : Use BBB permeability assays (e.g., PAMPA-BBB). The compound’s molecular weight (<500 Da) and low polar surface area (<90 Ų) favor CNS uptake .
- Metabolite Identification : Incubate with hepatocytes; detect phase I/II metabolites using UPLC-QTOF. N-demethylation or glucuronidation are likely pathways .
Q. How can crystallographic data elucidate intermolecular interactions and stability?
- X-ray Diffraction :
- Crystal Packing Analysis : Identify weak interactions (e.g., C–H⋯π bonds between ethyl groups and aromatic rings) that enhance thermal stability (mp 233–235°C) .
- Hydrogen Bond Networks : Map intramolecular bonds (e.g., N4–H4⋯N5) that rigidify the pyrimidine core, reducing conformational flexibility .
- Polymorphism Screening : Conduct slurry experiments in ethanol/water to isolate metastable forms. Compare DSC thermograms to detect melting point variations (>5°C indicates distinct polymorphs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
